N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-5-4-14-10(16)9-7-18-11(15-9)8-6-12-2-3-13-8/h2-3,6-7H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYXLTFLZYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 264.31 g/mol. The compound features a thiazole ring substituted with a pyrazine moiety and a methoxyethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 264.31 g/mol |
| CAS Number | 1235236-52-8 |
Antiparasitic Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent antiparasitic properties. A study highlighted that the compound showed significant inhibition of Plasmodium falciparum PKG (protein kinase G), which is crucial for the survival of the malaria parasite. The structure-activity relationship analysis revealed that modifications at the thiazole and pyrazine positions could enhance or diminish the antiparasitic efficacy .
Antifungal Activity
In addition to antiparasitic properties, thiazole derivatives have demonstrated antifungal activity. The compound's structural features allow it to interact with fungal cell membranes, leading to increased permeability and cell death. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.06 to 1.88 mg/mL, indicating promising antifungal potential .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the inhibition of PKG leads to disrupted signaling in P. falciparum, resulting in rapid parasite death . Furthermore, chemoproteomic studies have suggested that this compound may also exhibit off-target effects, contributing to its fast-killing properties against parasites .
Case Studies
- Antiparasitic Efficacy : In a comparative study on various thiazole derivatives, this compound was among the most potent in inhibiting P. falciparum growth in vitro, showcasing an EC50 value significantly lower than other tested compounds .
- Antifungal Testing : Another study assessed the antifungal activity of related thiazole compounds against several fungal strains. The results indicated that modifications similar to those in this compound enhanced antifungal potency, particularly against Candida albicans .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to specific structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for enzyme inhibition |
| Pyrazine Substitution | Modulates binding affinity |
| Methoxyethyl Group | Enhances solubility and bioavailability |
Comparison with Similar Compounds
Physicochemical Data
Key properties inferred from structurally similar compounds (Table 1):
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
- Pyrazine vs.
- Pyrimidine Derivatives: Compounds like Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) highlight the importance of pyrimidine-thiazole hybrids in anticancer activity .
Carboxamide Substituent Effects
- Methoxyethyl vs. Halogenated Aryl Groups : Methoxyethyl substituents (as in the target compound) may enhance solubility compared to halogenated aryl groups (e.g., 7d–7j in ), which are associated with insecticidal activity but poorer bioavailability .
- Cyclopropyl vs. Trifluoroethyl : Cyclopropyl groups (e.g., compound 7e) improve metabolic stability, while trifluoroethyl (e.g., 7d) increases lipophilicity and target affinity .
Challenges and Opportunities
- Synthetic Yield Optimization : Analogous compounds (e.g., ) show wide purity ranges (5–98%), suggesting challenges in isolating polar carboxamide derivatives .
- Activity-Tuning : Introducing pyrazine may confer unique selectivity profiles compared to pyridine/pyrimidine analogs, warranting further enzymatic assays .
Q & A
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Cross-validate assays (e.g., IC₅₀ discrepancies in kinase inhibition) using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT/WST-1). For example, pyrazine-thiazole hybrids show variable activity due to off-target effects; use siRNA knockdown to confirm target specificity .
- Apply multivariate analysis to isolate variables (e.g., cell line heterogeneity, assay protocols) .
Q. What strategies enhance target selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Replace the methoxyethyl group with bulkier substituents (e.g., cyclohexyl) to sterically hinder off-target binding. Analogous compounds show 10-fold selectivity gains via this approach .
- Computational docking : Use AutoDock Vina to predict binding poses against target kinases (e.g., EGFR) versus decoy proteins. Prioritize residues forming H-bonds with pyrazine (e.g., Lys721 in EGFR) .
Q. How to validate crystallographic data when twinning or disorder complicates refinement?
- Methodological Answer :
- For twinned crystals, use SHELXD for structure solution and TWINLAW to identify twin laws. Apply restraints (e.g., DELU, SIMU) to manage disorder in the methoxyethyl chain .
- Cross-check with cryo-EM data if crystal quality is poor, as demonstrated for thiazole-containing macromolecules .
Q. What computational methods predict pharmacokinetic properties for this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (target ≤3.5 for BBB penetration) and CYP450 inhibition. Pyrazine-thiazole hybrids often require logP <3 to avoid hepatotoxicity .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the carboxamide group in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
